molecular formula C11H23NO B122541 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine CAS No. 143860-04-2

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine

Cat. No. B122541
M. Wt: 185.31 g/mol
InChI Key: LIKGLDATLCWEDN-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine is a compound belonging to the class of organic compounds known as oxazolidines, which are characterized by a five-membered ring structure containing one oxygen, one nitrogen, and three carbon atoms. Oxazolidines are known for their applications in various fields, including as intermediates in organic synthesis and as components in pharmaceuticals and agrochemicals [

Scientific Research Applications

Hydrochlorination and Ring-Opening Reactions

The compounds 2-(ethoxycarbonylmethyl)-δ2-1,3-oxazoline and 1-methyl-2-(methoxycarbonylmethylene)-1,3-oxazolidine, related to 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine, can undergo hydrochlorination at specific bonds with subsequent opening of the oxazolidine ring. This process, depending on reaction conditions, leads to various products, showcasing the compound's utility in organic synthesis (D. Tikhomirov, O. S. Slyadenskaya, & A. Eremeev, 1992).

Structural Analysis and Conformation Studies

Research on the structure of various 3-arylsulfonyl-1,3-oxazolidines has been conducted to determine the absolute configuration of their chiral centers. The oxazolidine rings in these compounds exhibit distinct conformations, such as twist or envelope shapes, which are crucial for understanding their chemical behavior and potential applications (M. Bolte, S. Monz, & K. Wagner, 1999).

Synthesis and Use in Herbicide Safeners

The synthesis of 3-dichloroacetyl-2-methyl-2-ethyl-1,3-oxazolidine, a herbicide safener, involves the use of various starting materials and achieves a high yield. The structure of this compound was characterized using UV, IR, 1H-NMR, and GC—MS, indicating its potential application in agricultural sciences (Cao Xian-lian, 2007).

Enantioselective Synthesis and Stereochemistry

Studies have been conducted on the enantioselective synthesis of β-amino acids (esters) using oxazolidine compounds, including the conversion of amino alcohol products to aromatic and aliphatic β-amino esters, which are precursors to β-lactams. This highlights the compound's role in the synthesis of biologically active molecules (Mohamed K. Mokhallalati, M. Wu, & L. N. Pridgen, 1993).

Novel Synthesis Methods and Kinetic Modeling

Research on enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been conducted. The study focused on synthesizing 3-ethyl-1,3-oxazolidin-2-one, exploring various parameters affecting reaction rate and conversion. Kinetic constants and activation energy were determined for each step, providing insights into the compound's synthesis and potential applications in pharmaceuticals or material science (G. Yadav & Sandip V. Pawar, 2014).

Safety And Hazards

The safety and hazards of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-5-12-8-9-13-11(12,4)7-6-10(2)3/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGLDATLCWEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC1(C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869934
Record name Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine

CAS RN

143860-04-2
Record name 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143860-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143860042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxazolidine, 3-ethyl-2-methyl-2-(3-methylbutyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine
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Citations

For This Compound
16
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
R Teysseire, P Brochard, L Sentilhes… - International Journal of …, 2019 - mdpi.com
In 2015, the International Federation of Gynecology and Obstetrics established the prevention of exposures to environmental reprotoxic substances as a priority for health professionals. …
Number of citations: 13 www.mdpi.com
MO Kittilsen, KL Hansen - 2008 - ssb.brage.unit.no
Increased awareness of the effects of hazardous substances on human health and the environment has led to a growing demand for information regarding use and release patterns of …
Number of citations: 0 ssb.brage.unit.no
JD Pritchard - 2007 - assets.publishing.service.gov.uk
This review was conducted in support of HPA Strategic Goals 2 and 5,‘to protect against the adverse effects of acute and chronic exposure to chemicals, poisons and other …
Number of citations: 0 assets.publishing.service.gov.uk
M Kivikangas - 2020 - theseus.fi
This thesis was assigned by ABB Oy Distribution Solutions. Many chemicals are used in industries. Hazardous chemicals are problematic in terms of circular economy but in accordance …
Number of citations: 0 www.theseus.fi
P Model - simcomturkiye.com
Date of Test Finished: 2015-12'17 Test Method: Test Result: Summary: oate >ol9 t>.t) Page 1 No:15Z43032-SEM10 Page l of32 REACHTESTREPORT No.115243032'SEM10 Applicant …
Number of citations: 0 simcomturkiye.com
P Model - simcomturkiye.com
Date of Test Finished: 2015-12-17 Test Method: Test Result: Summary: Chd国∝乙 Page 1 No.!15Z43032-SEM06 Page 'l of 32 REAGHTESTREPORT No.!15243032-SEM06 Applicant …
Number of citations: 0 www.simcomturkiye.com
H Wriedt - ETUI Research Paper-Report, 2016 - papers.ssrn.com
The objective of this project is the identification of substances toxic to reproduction (in short: reprotoxins) which are relevant for workers’ exposure via inhalation at a considerable …
Number of citations: 2 papers.ssrn.com
M Hartman - 2013 - brownmetals.com
TSS Change Notice Page 1 Page 1 of 1 Thomas Steel Strip Corporation Corus Special Strip Delaware Avenue NW Warren, Ohio 44485 USA Justin Lasley, MCSA, MCP Brown Metals …
Number of citations: 2 www.brownmetals.com
C Number - 2018 - docs.broadcom.com
PLX Technology has requested information from suppliers concerning the Substances of Very High Concern (SVHC) listed in Table 1 as published on 12/19/2012. As a 100% fabless …
Number of citations: 330 docs.broadcom.com

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